molecular formula C15H16BrFN4S B11968182 4-((5-Bromo-2-fluorobenzylidene)amino)-5-cyclohexyl-4H-1,2,4-triazole-3-thiol

4-((5-Bromo-2-fluorobenzylidene)amino)-5-cyclohexyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B11968182
M. Wt: 383.3 g/mol
InChI Key: DMLFBPNQGNSCHZ-GIJQJNRQSA-N
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Description

4-((5-Bromo-2-fluorobenzylidene)amino)-5-cyclohexyl-4H-1,2,4-triazole-3-thiol is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a bromine and fluorine-substituted benzylidene group, a cyclohexyl ring, and a triazole-thiol moiety. Its molecular formula is C15H15BrFN4S, and it has a molecular weight of approximately 383.28 g/mol .

Preparation Methods

The synthesis of 4-((5-Bromo-2-fluorobenzylidene)amino)-5-cyclohexyl-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzylidene Intermediate: The reaction of 5-bromo-2-fluorobenzaldehyde with an appropriate amine under acidic conditions to form the benzylidene intermediate.

    Cyclization: The intermediate undergoes cyclization with cyclohexylamine and thiourea to form the triazole ring.

    Final Product Formation:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

4-((5-Bromo-2-fluorobenzylidene)amino)-5-cyclohexyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-((5-Bromo-2-fluorobenzylidene)amino)-5-cyclohexyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((5-Bromo-2-fluorobenzylidene)amino)-5-cyclohexyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole-thiol moiety is particularly important for its binding affinity and specificity. The pathways involved may include inhibition of signal transduction pathways, modulation of gene expression, or interference with metabolic processes .

Comparison with Similar Compounds

Similar compounds to 4-((5-Bromo-2-fluorobenzylidene)amino)-5-cyclohexyl-4H-1,2,4-triazole-3-thiol include other triazole derivatives with different substituents. These compounds may have similar structures but differ in their chemical and biological properties. For example:

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C15H16BrFN4S

Molecular Weight

383.3 g/mol

IUPAC Name

4-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]-3-cyclohexyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H16BrFN4S/c16-12-6-7-13(17)11(8-12)9-18-21-14(19-20-15(21)22)10-4-2-1-3-5-10/h6-10H,1-5H2,(H,20,22)/b18-9+

InChI Key

DMLFBPNQGNSCHZ-GIJQJNRQSA-N

Isomeric SMILES

C1CCC(CC1)C2=NNC(=S)N2/N=C/C3=C(C=CC(=C3)Br)F

Canonical SMILES

C1CCC(CC1)C2=NNC(=S)N2N=CC3=C(C=CC(=C3)Br)F

Origin of Product

United States

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